(6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol
Overview
Description
(6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol is an organic compound with the molecular formula C12H15ClO2 and a molecular weight of 226.7 g/mol . It is characterized by the presence of a chloro-substituted tetrahydronaphthalene ring and two hydroxymethyl groups. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol can be achieved through several organic reactionsThe reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent hydroxymethylation can be carried out using formaldehyde and a base like sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of 6-chloro-1,2,3,4-tetrahydronaphthalene-1,1-dicarboxylic acid.
Reduction: Formation of 1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol.
Substitution: Formation of 6-methoxy-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol or 6-cyano-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol.
Scientific Research Applications
(6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The chloro and hydroxymethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene-1,1-diyl)dimethanol: Lacks the chloro substituent, resulting in different reactivity and properties.
6-Bromo-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol: Similar structure but with a bromo substituent instead of chloro, leading to different chemical behavior.
6-Methoxy-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol: Contains a methoxy group instead of chloro, affecting its reactivity and applications.
Uniqueness
The presence of the chloro group in (6-Chloro-1,2,3,4-tetrahydronaphthalene-1,1-diyl)dimethanol imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[6-chloro-1-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c13-10-3-4-11-9(6-10)2-1-5-12(11,7-14)8-15/h3-4,6,14-15H,1-2,5,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJQTMQPGXXCLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(C1)(CO)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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